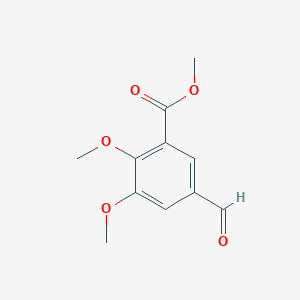

Methyl 5-formyl-2,3-dimethoxybenzoate

Description

Methyl 5-formyl-2,3-dimethoxybenzoate is a benzoate ester derivative featuring a formyl group at the 5-position and methoxy substituents at the 2- and 3-positions of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds. Its structure combines electron-withdrawing (formyl, ester) and electron-donating (methoxy) groups, which influence its reactivity and utility in reactions such as nucleophilic additions, cyclizations, and metal-catalyzed functionalizations .

Properties

Molecular Formula |

C11H12O5 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

methyl 5-formyl-2,3-dimethoxybenzoate |

InChI |

InChI=1S/C11H12O5/c1-14-9-5-7(6-12)4-8(10(9)15-2)11(13)16-3/h4-6H,1-3H3 |

InChI Key |

ACUWYCKFRBPSBW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)OC)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 4-Formyl Benzoate

- Structure : Formyl group at the 4-position, lacking methoxy substituents.

- Reactivity/Applications : Used in synthesizing benzimidazole derivatives (e.g., N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide). The absence of methoxy groups reduces steric hindrance and electronic modulation compared to the target compound, favoring straightforward condensation reactions .

- Key Difference : Positional isomerism and substituent effects alter regioselectivity in subsequent reactions.

5-Formyl-2,2'-Bithiophene (Compound 6 in )

- Structure : Formyl group on a bithiophene scaffold.

- Reactivity/Applications : Exhibits anti-inflammatory activity in RAW 264.7 cells by suppressing nitrite production. The conjugated thiophene system enhances electron delocalization, contrasting with the benzoate ester’s electronic profile .

- Key Difference : Bithiophene derivatives are more lipophilic, favoring membrane permeability in biological systems, whereas benzoate esters are typically intermediates in synthetic pathways.

Methyl 2,2'-Bithiophene-5-Carboxylate (Compound 7 in )

- Structure : Ester group on a bithiophene core.

- The ester group’s electron-withdrawing nature stabilizes intermediates in cross-coupling reactions, but the absence of a formyl group limits its utility in aldehyde-mediated condensations .

Methyl 5-Bromo-2,3-Dimethoxybenzoate ()

- Structure : Bromo substituent replaces the formyl group.

- Reactivity/Applications : Serves as a halogenated precursor for Suzuki-Miyaura or Ullmann couplings. The bromine atom enhances electrophilicity at the 5-position, enabling transition-metal-catalyzed substitutions, unlike the formyl group, which participates in nucleophilic additions .

Comparative Data Table

Reactivity and Electronic Effects

- Electron-Donating Methoxy Groups : The 2,3-dimethoxy substituents in the target compound increase electron density on the aromatic ring, activating it toward electrophilic substitutions. This contrasts with bromo-substituted analogues (e.g., methyl 5-bromo-2,3-dimethoxybenzoate), where the electron-withdrawing bromine deactivates the ring .

- Formyl Group Reactivity : The aldehyde functionality enables condensations (e.g., with hydrazines to form hydrazones) and nucleophilic additions, which are critical in constructing heterocyclic frameworks. This reactivity is absent in ester- or halogen-bearing analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.